
1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis of bromomethyl-substituted benzenes involves multiple steps, including bromination and nucleophilic substitution reactions. For instance, the preparation of brominated compounds can start from simpler benzene derivatives, using brominating agents under specific conditions to introduce bromomethyl groups (Lu Xiao-qin, 2010). This methodology can be adapted to synthesize 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene by choosing appropriate precursors and reaction conditions.
Molecular Structure Analysis
The molecular structure of bromomethyl-substituted benzenes is characterized by X-ray crystallography, revealing interactions such as C–H···Br, C–Br···Br, and C–Br···π. These interactions contribute to the stability and packing of the molecules in the crystal lattice (P. Jones, P. Kuś, I. Dix, 2012). The structure of 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene would likely exhibit similar interactions, influencing its physical and chemical properties.
Chemical Reactions and Properties
Bromomethyl-substituted benzenes participate in various chemical reactions, including nucleophilic substitutions and coupling reactions, due to the reactive bromomethyl group. These reactions allow for further functionalization and the synthesis of more complex molecules (Christian Reus, Nai‐Wei Liu, M. Bolte, H. Lerner, M. Wagner, 2012).
Aplicaciones Científicas De Investigación
X-Ray Structure Determinations
X-ray structure determinations of bromo- and/or bromomethyl-substituted benzenes have been conducted to analyze Br···Br interactions, supported by H···Br hydrogen bonds. These studies provide insights into the packing motifs of compounds with bromo and bromomethyl substituents, which are crucial for understanding molecular interactions and designing new materials (Jones, Kuś, & Dix, 2012).
Radiosynthesis for Labeling Agents
1-[18F]Fluoromethyl-4-methyl-benzene, prepared from its bromo analogue, and a series of o-, m-, or p-substituted 1-halomethyl-[18F]fluoromethyl-benzenes have been synthesized for potential use as bifunctional labeling agents. These compounds, prepared through nucleophilic substitution reactions, could be valuable in the development of novel imaging agents and diagnostic tools (Namolingam, Luthra, Brady, & Pike, 2001).
Fluorescence Properties
Research into the synthesis and fluorescence properties of bromo-substituted benzene derivatives, such as 1-Bromo-4-(2,2-diphenylvinyl) benzene, has revealed significant findings. These compounds exhibit strong fluorescence in solid state, making them potential candidates for optoelectronic applications and advanced materials research (Zuo-qi, 2015).
Non-peptide Small Molecular Antagonists
The synthesis and characterization of benzamide derivatives from bromo-substituted benzenes have been explored for their potential as non-peptide small molecular antagonists. This research contributes to the development of new therapeutic agents, expanding the applications of bromo-substituted benzenes in medicinal chemistry (Bi, 2015).
Graphene Nanoribbon Precursors
1-Bromo-4-(3,7-dimethyloctyl)benzene has been identified as a precursor for the bottom-up synthesis of planar one-dimensional graphene nanoribbons. The controlled edge morphology and narrow widths achievable with this precursor are critical for advancing graphene research and its applications in nanotechnology and materials science (Patil, Uthaisar, Barone, & Fahlman, 2012).
Propiedades
IUPAC Name |
2-(4-bromophenyl)-1-(4-methylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O/c1-15-6-8-16(9-7-15)13(17)10-11-2-4-12(14)5-3-11/h2-5H,6-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNHKTBVUHEJBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CC2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80358278 |
Source


|
| Record name | 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene | |
CAS RN |
349430-56-4 |
Source


|
| Record name | 1-Bromo-4-(4-methylpiperazinocarbonylmethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

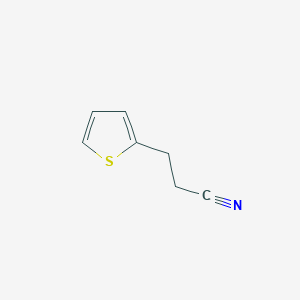

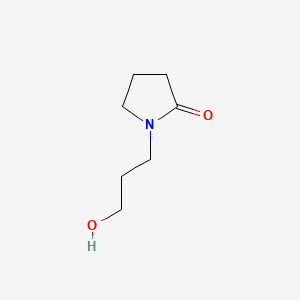
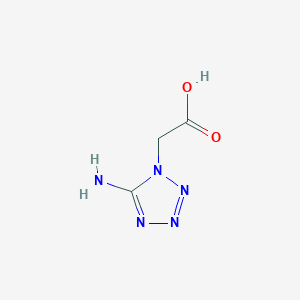

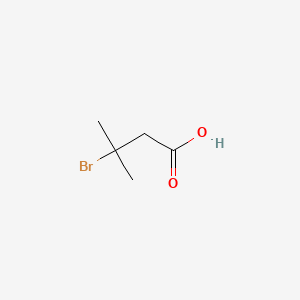
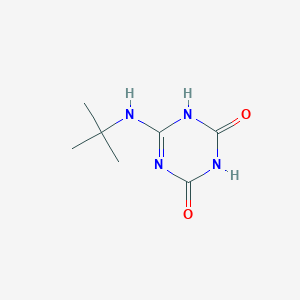
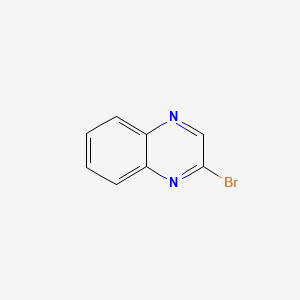
![2-[(6-Chloropyridazin-3-yl)amino]ethanol](/img/structure/B1269808.png)
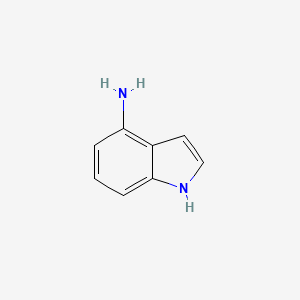
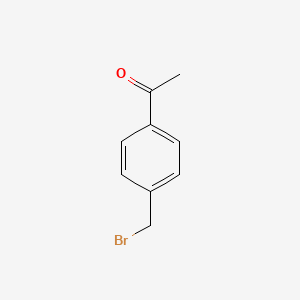
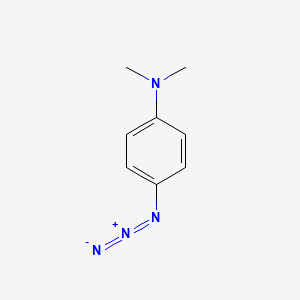
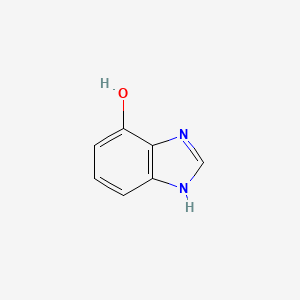
![1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B1269818.png)